molecular formula C13H24N2O3 B2762185 (3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid CAS No. 1909294-61-6

(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid

Cat. No.: B2762185
CAS No.: 1909294-61-6
M. Wt: 256.346
InChI Key: HMRIDAZKHBURCB-QWRGUYRKSA-N
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Description

(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the hexanoic acid chain. The formamido group is then introduced through a formylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)pentanoic acid
  • (3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)butanoic acid

Uniqueness

(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid is unique due to its specific structure, which includes a longer hexanoic acid chain compared to similar compounds. This structural difference may result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S)-5-methyl-3-[[[(2S)-pyrrolidine-2-carbonyl]amino]methyl]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-9(2)6-10(7-12(16)17)8-15-13(18)11-4-3-5-14-11/h9-11,14H,3-8H2,1-2H3,(H,15,18)(H,16,17)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRIDAZKHBURCB-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CNC(=O)[C@@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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